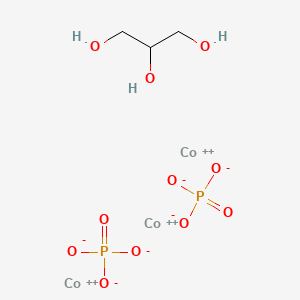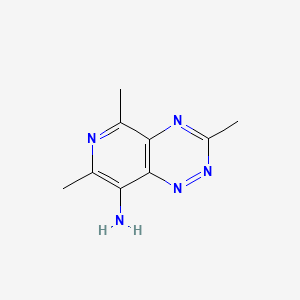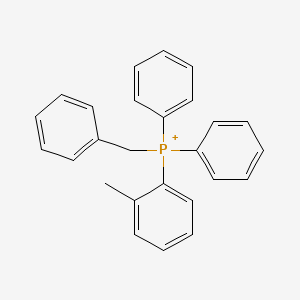
Benzyl(2-methylphenyl)diphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Benzyl(2-méthylphényl)diphénylphosphorane est un composé organophosphoré caractérisé par la présence d'un groupe phosphorane lié à un groupe benzyle et à un groupe 2-méthylphényle. Ce composé est intéressant dans divers domaines de la chimie en raison de ses propriétés structurales et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Benzyl(2-méthylphényl)diphénylphosphorane implique généralement la réaction d'une phosphine avec un halogénure de benzyle dans des conditions contrôlées. Une méthode courante consiste à utiliser de la triphénylphosphine et du chlorure de benzyle en présence d'une base telle que l'hydrure de sodium. La réaction est effectuée dans une atmosphère inerte, souvent en utilisant des solvants comme le tétrahydrofurane (THF) pour faciliter la réaction .
Méthodes de production industrielle
Les méthodes de production industrielle du Benzyl(2-méthylphényl)diphénylphosphorane sont similaires à la synthèse en laboratoire, mais elles sont adaptées à des quantités plus importantes. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus .
Analyse Des Réactions Chimiques
Types de réactions
Le Benzyl(2-méthylphényl)diphénylphosphorane subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe phosphorane est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Divers nucléophiles tels que les amines, les alcools et les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des oxydes de phosphine, tandis que la réduction peut produire des phosphines ou des hydrures de phosphine .
Applications de la recherche scientifique
Le Benzyl(2-méthylphényl)diphénylphosphorane a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons carbone-phosphore.
Biologie : Enquêté pour son rôle potentiel dans les voies biochimiques impliquant des composés contenant du phosphore.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de produits pharmaceutiques à base de phosphore.
Industrie : Utilisé dans la production d'ignifugeants, de plastifiants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du Benzyl(2-méthylphényl)diphénylphosphorane implique sa capacité à agir comme un nucléophile ou un électrophile, selon les conditions de réaction. Le composé peut interagir avec diverses cibles moléculaires, y compris les enzymes et les récepteurs, par la formation de liaisons covalentes. Les voies impliquées comprennent souvent l'attaque nucléophile sur les centres électrophile ou le don de paires d'électrons pour former des complexes stables .
Applications De Recherche Scientifique
Benzyl(2-methylphenyl)diphenylphosphorane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzyl(2-methylphenyl)diphenylphosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including enzymes and receptors, through the formation of covalent bonds. The pathways involved often include nucleophilic attack on electrophilic centers or the donation of electron pairs to form stable complexes .
Comparaison Avec Des Composés Similaires
Composés similaires
Triphénylphosphine : Une phosphine largement utilisée en synthèse organique.
Diphénylphosphine : Structure similaire, mais sans le groupe benzyle.
Phénylphosphine : Contient uniquement un groupe phényle lié à l'atome de phosphore.
Unicité
Le Benzyl(2-méthylphényl)diphénylphosphorane est unique en raison de la présence à la fois d'un groupe benzyle et d'un groupe 2-méthylphényle, qui confèrent des propriétés de réactivité et de stériques distinctes. Cela le rend particulièrement utile dans des applications synthétiques spécifiques où d'autres phosphines peuvent ne pas être aussi efficaces .
Propriétés
Numéro CAS |
14479-51-7 |
|---|---|
Formule moléculaire |
C26H24P+ |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
benzyl-(2-methylphenyl)-diphenylphosphanium |
InChI |
InChI=1S/C26H24P/c1-22-13-11-12-20-26(22)27(24-16-7-3-8-17-24,25-18-9-4-10-19-25)21-23-14-5-2-6-15-23/h2-20H,21H2,1H3/q+1 |
Clé InChI |
HIIBBQJTEAFDMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


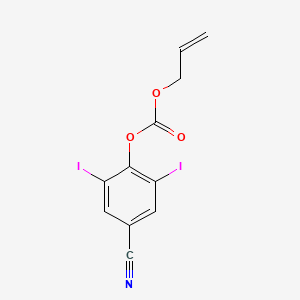

![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
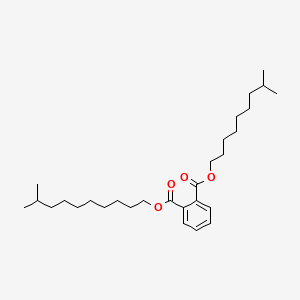
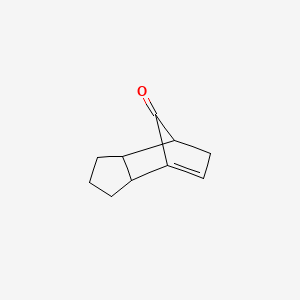
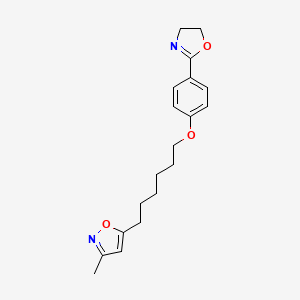
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)


![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
